(S)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Übersicht

Beschreibung

“(S)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid” is a chemical compound with the linear formula C18H24N2O6 . It is often used in research and development .

Molecular Structure Analysis

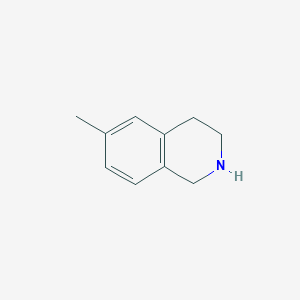

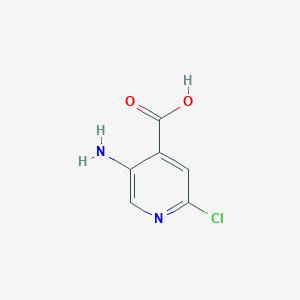

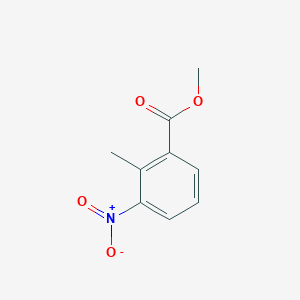

The molecular structure of this compound is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and various functional groups including a benzyloxy group, a tert-butoxycarbonyl group, and a carboxylic acid group .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Carboxylic acids, including “(S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid”, are versatile organic compounds used in organic synthesis . They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

Nanotechnology

In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This could potentially apply to “(S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid”.

Polymers

Carboxylic acids have applications in the area of polymers as monomers, additives, catalysts, etc . They can be used in the synthesis of both synthetic and natural polymers .

Surface Modification

Carboxylic acids can be used for the modification of surfaces of nanoparticles and nanostructures such as carbon nanotubes and graphene .

Medical Field

While specific applications for “(S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid” in the medical field are not mentioned, carboxylic acids in general have applications in the medical field .

Pharmacy

Carboxylic acids are used in the pharmaceutical industry . They can be natural and synthetic, and can be extracted or synthesized .

Skincare

In skincare, carboxylic acid is used as an exfoliant that helps to remove dead skin cells and promote cell turnover . It also helps to unclog pores, reduce inflammation, and brighten the skin tone .

Hair Care

In hair care, carboxylic acid is used as a conditioning agent that helps to strengthen and nourish the hair strands .

Wirkmechanismus

Target of Action

Carboxylic acid derivatives, which this compound is a part of, are known to interact with various biological targets depending on their specific structures .

Mode of Action

Carboxylic acids and their derivatives generally undergo nucleophilic substitution reactions . In these reactions, the nucleophile (-OH) is substituted by another nucleophile (Nu). The carbonyl group (C=O) gets polarized, as oxygen is more electronegative than carbon and pulls the electron density towards itself. This results in the carbon atom developing a partial positive charge (δ+) and the oxygen atom developing a partial negative charge (δ-) .

Biochemical Pathways

Carboxylic acids play a crucial role in various metabolic pathways, including the tricarboxylic acid (tca) cycle . The TCA cycle is a central metabolic pathway that plays a key role in the breakdown of organic fuel molecules in the presence of oxygen to harvest the energy needed for cellular growth and division .

Pharmacokinetics

The pharmacokinetics of carboxylic acids and their derivatives can vary widely depending on their specific structures .

Result of Action

Carboxylic acids and their derivatives can have a wide range of biological effects depending on their specific structures and targets .

Action Environment

The action of (S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid can be influenced by various environmental factors. For instance, the stability and efficacy of carboxylic acids can be affected by factors such as pH, temperature, and the presence of other substances .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREPAMKILVVDSP-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426684 | |

| Record name | (2S)-4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

CAS RN |

138775-03-8 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(phenylmethyl) (2S)-1,2,4-piperazinetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138775-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 138775-03-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)

![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)